![molecular formula C16H24Cl2N2O B019250 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride CAS No. 100347-67-9](/img/structure/B19250.png)

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride, also known as DFHBI, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can selectively bind to RNA, and has been used to study RNA structure, localization, and dynamics in living cells.

作用機序

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride binds selectively to RNA molecules that have a specific sequence motif, called the Spinach aptamer. The Spinach aptamer is a short RNA sequence that can adopt a specific conformation in the presence of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride, resulting in fluorescence emission. The binding of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride to the Spinach aptamer induces a conformational change that allows the molecule to fluoresce.

生化学的および生理学的効果

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in a variety of cell types, including bacteria, yeast, and mammalian cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been shown to be stable under physiological conditions and can be used for long-term imaging experiments.

実験室実験の利点と制限

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has several advantages for lab experiments. It is a small molecule that can penetrate cell membranes and selectively bind to RNA molecules. It is also highly fluorescent, allowing for sensitive detection of RNA in living cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can be used in a variety of imaging techniques, including FISH and live-cell imaging. However, 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has some limitations, including its selectivity for the Spinach aptamer, which limits its use to RNA molecules that contain this specific sequence motif. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride also has a relatively low quantum yield, which can limit its sensitivity for some imaging applications.

将来の方向性

There are several future directions for the use of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride in scientific research. One area of interest is the development of new RNA aptamers that can bind to 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride with higher affinity or selectivity. Another area of interest is the development of new imaging techniques that can use 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride to study RNA dynamics in living cells with higher spatial and temporal resolution. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can also be used in combination with other imaging probes to study complex cellular processes, such as RNA-protein interactions and gene expression regulation.

合成法

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran ring, followed by the introduction of a pyridine ring, and finally the addition of a dimethylamino group. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid. The synthesis of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been described in detail in several publications.

科学的研究の応用

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been used in a variety of scientific research applications, particularly in the field of RNA biology. It has been used to study RNA localization, RNA-protein interactions, RNA folding, and RNA dynamics in living cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has also been used to develop RNA imaging techniques, such as fluorescent in situ hybridization (FISH) and live-cell imaging.

特性

CAS番号 |

100347-67-9 |

|---|---|

製品名 |

3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride |

分子式 |

C16H24Cl2N2O |

分子量 |

331.3 g/mol |

IUPAC名 |

3-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |

InChI |

InChI=1S/C16H22N2O.2ClH/c1-17(2)9-5-10-18-11-8-16-14(12-18)13-6-3-4-7-15(13)19-16;;/h3-4,6-7H,5,8-12H2,1-2H3;2*1H |

InChIキー |

FWHSITRPBOVUNF-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1CCC2=C(C1)C3=CC=CC=C3O2.Cl.Cl |

正規SMILES |

C[NH+](C)CCCC1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-].[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

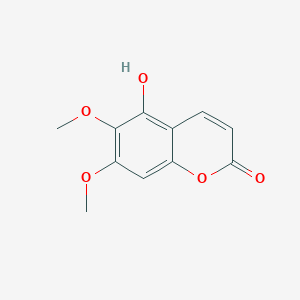

![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)